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Oxirane, 2-methyl-2-(2-methyl-1-propenyl)-

Cat. No.: B12558558
CAS No.: 143812-90-2
M. Wt: 112.17 g/mol
InChI Key: CEFDJOWHNSOUTG-UHFFFAOYSA-N
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Description

Significance of Oxirane Moieties in Organic Synthesis and Natural Products

Oxiranes, also known as epoxides, are three-membered cyclic ethers that hold a significant position in the field of organic chemistry. numberanalytics.com Their importance stems from the inherent ring strain of the three-membered ring, which has bond angles of approximately 60°. numberanalytics.com This strain makes oxiranes highly reactive intermediates, susceptible to ring-opening reactions with a wide variety of nucleophiles, including alcohols, amines, and thiols. fiveable.me This reactivity allows for the construction of complex molecular architectures and the introduction of diverse functional groups. numberanalytics.comnumberanalytics.com

In organic synthesis, oxiranes are versatile building blocks. researchgate.net They can be readily prepared from alkenes through epoxidation reactions. masterorganicchemistry.com The subsequent ring-opening of these epoxides can be controlled to be either regio- or stereoselective, providing a powerful tool for the synthesis of diols, amino alcohols, and ethers. researchgate.net This controlled reactivity is crucial in the total synthesis of complex natural products, such as the anticancer agent Taxol and the neurotoxin Brevetoxin, where epoxide intermediates play a pivotal role. numberanalytics.com The ability to form new carbon-heteroatom bonds and to be incorporated into larger molecular frameworks underscores the value of oxiranes as reactive intermediates. fiveable.me

While not exceptionally common in nature, oxiranes are found in some natural products and are key intermediates in biochemical pathways. wikipedia.org For instance, the biosynthesis of certain signaling molecules involves the epoxidation of alkenes catalyzed by enzymes like cytochrome P450. wikipedia.org

Overview of Isoprenoid and Propenyl Architectures in Chemical Research

Isoprenoids, or terpenoids, represent a vast and diverse class of natural products, with over 80,000 unique structures identified. nih.gov These compounds are all derived from the five-carbon building block, isoprene (B109036) (2-methyl-1,3-butadiene). britannica.com The assembly of these isoprene units leads to a wide array of structures, from simple monoterpenes (C10) to complex polyisoprenes like rubber. britannica.com Isoprenoids serve a multitude of functions in living organisms, acting as pigments, fragrances, vitamins, and hormones. britannica.com

The propenyl group, a three-carbon unsaturated alkyl substituent, is a common structural motif within the broader class of isoprenoids and other organic molecules. The specific arrangement of the double bond and any additional substituents on the propenyl chain can significantly influence the molecule's reactivity and biological activity.

In chemical research, the synthesis and modification of isoprenoid and propenyl architectures are of great interest due to their potential applications in various fields. Isoprenoids have shown promise as pharmaceuticals, with activities including anticancer, antibiotic, and anti-inflammatory properties. nih.govresearchgate.net Furthermore, they are used as flavorings, fragrances, and even as biofuels. nih.gov The study of enzymes involved in isoprenoid biosynthesis, such as terpene cyclases, is a key area of research, as understanding their mechanisms can allow for the engineered production of novel and valuable compounds. nih.gov

Contextualization of Oxirane, 2-methyl-2-(2-methyl-1-propenyl)- within Contemporary Organic Chemistry Scholarship

The compound Oxirane, 2-methyl-2-(2-methyl-1-propenyl)- combines the reactive oxirane ring with a substituted propenyl group characteristic of isoprenoid structures. This particular arrangement suggests its potential as a reactive intermediate in the synthesis of more complex, biologically active molecules. The presence of both a strained epoxide ring and an alkene functionality in the propenyl group offers multiple sites for chemical modification.

While extensive research on this specific molecule is not widely documented in publicly available literature, its structural features place it at the intersection of several important areas of organic chemistry. Research in this area would likely focus on the selective reactions of either the epoxide or the double bond. For instance, the epoxide could undergo ring-opening reactions to introduce new functional groups, while the double bond could be subjected to reactions such as hydrogenation, halogenation, or further epoxidation.

The synthesis of this compound would likely involve the epoxidation of the corresponding alkene, 2,4-dimethyl-1,4-pentadiene. The regioselectivity of this epoxidation would be a key consideration. Given its structure, which resembles a fragment of a larger isoprenoid, it could also be a target in studies aimed at developing new synthetic methodologies for terpenoid-like molecules.

Below is a table summarizing the key properties of this compound, based on its structure and related chemical principles.

PropertyValue
IUPAC Name 2-methyl-2-(2-methyl-1-propenyl)oxirane
Molecular Formula C₈H₁₄O
Molecular Weight 126.20 g/mol
Key Functional Groups Oxirane (epoxide), Alkene (propenyl)
Parent Isoprenoid Unit Related to monoterpene structures

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O B12558558 Oxirane, 2-methyl-2-(2-methyl-1-propenyl)- CAS No. 143812-90-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

143812-90-2

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

2-methyl-2-(2-methylprop-1-enyl)oxirane

InChI

InChI=1S/C7H12O/c1-6(2)4-7(3)5-8-7/h4H,5H2,1-3H3

InChI Key

CEFDJOWHNSOUTG-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1(CO1)C)C

Origin of Product

United States

Synthesis Methodologies and Advanced Synthetic Transformations

Stereoselective Epoxidation Strategies for Analogous Isoprenoid Olefins

The epoxidation of the endocyclic double bond in limonene (B3431351) is the most direct route to Oxirane, 2-methyl-2-(2-methyl-1-propenyl)-. The primary challenge lies in controlling the diastereoselectivity of the reaction to favor either the cis or trans isomer relative to the C4 isopropenyl group.

Catalytic Asymmetric Epoxidation Approaches

Metal-based catalysts are instrumental in achieving stereoselective epoxidation of limonene. The Jacobsen-Katsuki epoxidation, which employs chiral salen-manganese(III) complexes, is a notable example. The stereochemical outcome of this reaction is highly dependent on the absolute configuration of both the limonene enantiomer and the chiral catalyst used. researchgate.net For instance, the combination of (R)-(+)-limonene with an (R,R)-Jacobsen catalyst yields a different diastereomeric ratio than when combined with an (S,S)-catalyst. researchgate.net

Other metal complexes, such as methyltrioxorhenium (MTR), have been utilized, often with hydrogen peroxide as the oxidant. nih.gov These systems can achieve high selectivity for the 1,2-epoxide over the 8,9-epoxide. nih.gov Similarly, catalytic systems comprising manganese sulfate, salicylic (B10762653) acid, and sodium bicarbonate with aqueous hydrogen peroxide have proven effective, particularly for the exhaustive epoxidation to produce limonene diepoxide. mdpi.com

Photocatalysis offers a greener alternative. The use of silylated crystalline TiO2 (P25) under solar irradiation facilitates the aerobic epoxidation of limonene. qualitas1998.netrsc.org This method is hypothesized to proceed via the generation of singlet oxygen and demonstrates high selectivity for the 1,2-epoxide, with a notable preference for the cis isomer. qualitas1998.net

Table 1: Selected Catalytic Asymmetric Epoxidation Methods for Limonene
Catalyst SystemOxidantKey FindingsReference
Chiral Salen-Manganese(III) (Jacobsen Catalyst)m-CPBA, NaOClStereochemistry is dependent on the configuration of both the catalyst and limonene enantiomer. Allows access to different diastereomers. researchgate.net
Methyltrioxorhenium (MTR)H₂O₂Provides selective epoxidation of the endocyclic double bond. nih.gov
MnSO₄ / Salicylic Acid / NaHCO₃Aqueous H₂O₂Highly active system capable of exhaustive epoxidation to limonene diepoxide with high yields (87%). mdpi.com
Silylated TiO₂ P25Air (O₂) / Solar LightExceptionally selective for 1,2-limonene oxide (cis-favored) with >90% substrate conversion. qualitas1998.netrsc.org
Mn(Salen) on Sulfonated SBA-15Air / IsobutyraldehydeCatalyzes oxidation selectively to the 1,2-epoxide, favoring the endo-diastereomer. researchgate.net

Organocatalytic Epoxidation Methods

Organocatalytic methods provide a metal-free alternative for epoxidation. A prominent strategy involves the in situ generation of dimethyldioxirane (B1199080) (DMDO) from a ketone, typically acetone (B3395972), and an oxidant like Oxone (potassium peroxymonosulfate). researchgate.net This approach is highly effective and can drive the reaction to completion, yielding limonene dioxide with yields as high as 97% under optimized, semi-continuous fed-mode conditions. researchgate.netacs.org The reaction is a multiphasic process where the DMDO is generated in the aqueous phase and migrates to the organic phase containing the limonene to perform the epoxidation. researchgate.net

Chiral Auxiliary-Mediated Epoxidation

While classic chiral auxiliary-controlled epoxidations on limonene are not widely reported, the inherent chirality of the limonene substrate itself acts as a directing group, influencing the diastereoselectivity of the epoxidation. This is a form of substrate-controlled synthesis. The facial selectivity of the attack on the double bond is biased by the steric hindrance of the axial isopropenyl group in the molecule's preferred chair-like conformation.

Furthermore, chiral auxiliaries can be employed in subsequent steps to resolve the epoxide diastereomers. One such strategy involves the regioselective ring-opening of the racemic epoxide mixture with a chiral primary amine, such as (S)-1-phenylethylamine. researchgate.net This reaction, often promoted by a Lewis acid like Sc(OTf)₃, produces diastereomeric β-amino alcohols that can be separated chromatographically. researchgate.net This allows for the isolation of enantiomerically pure building blocks derived from the initial epoxide mixture.

Intramolecular Cyclization Pathways for Oxirane Ring Formation

The formation of an oxirane ring can also be achieved through intramolecular cyclization, most commonly from a halohydrin precursor. This two-step process begins with the addition of a hypohalous acid (HO-X, where X = Cl, Br) across the double bond of the olefin. For limonene, this would involve the reaction with a source of electrophilic halogen in the presence of water to form a halohydrin. The subsequent treatment of the intermediate halohydrin with a base induces an intramolecular Sₙ2 reaction. The deprotonated hydroxyl group acts as a nucleophile, displacing the adjacent halide to form the epoxide ring. The stereochemistry of the resulting epoxide is dictated by the anti-periplanar arrangement required for the backside attack in the cyclization step. While this is a fundamental method for oxirane synthesis, direct epoxidation is more commonly reported for limonene.

Divergent Synthetic Routes for Oxirane, 2-methyl-2-(2-methyl-1-propenyl)- and its Stereoisomers

Divergent synthesis allows for the production of different stereoisomers from a single starting material by varying the reagents or catalysts. nih.gov This is particularly relevant for limonene oxide, where access to both cis and trans diastereomers is desirable.

The choice of biocatalyst can provide exquisite control. For example, a peroxygenase from oat (Avena sativa) flour exhibits remarkable stereospecificity: when acting on (R)-limonene, it exclusively produces the trans-1,2-monoepoxide, whereas with (S)-limonene, it yields the cis-1,2-monoepoxide as a single diastereoisomer. mdpi.comnih.gov This provides a highly selective route to either diastereomer by simply choosing the appropriate starting enantiomer of limonene. mdpi.comnih.gov

In contrast, chemical methods often yield mixtures, although selectivity can be tuned. Photocatalytic oxidation with silylated TiO₂ favors the cis isomer, with the cis to trans ratio being approximately 2.5:1. qualitas1998.net The Jacobsen epoxidation offers another level of control, where the final product's stereochemistry is influenced by the "matching" or "mismatching" of the chiralities of both the substrate and the salen catalyst. researchgate.net

Table 2: Divergent Routes to Limonene 1,2-Oxide Stereoisomers
MethodSubstrateKey Reagent/CatalystMajor Product IsomerSelectivity/FindingReference
Biocatalysis(R)-(+)-LimonenePeroxygenase (oat flour)trans-1,2-epoxideObtained as a single diastereoisomer (dr 99:1). mdpi.comnih.gov
Biocatalysis(S)-(-)-LimonenePeroxygenase (oat flour)cis-1,2-epoxideObtained as a single diastereoisomer. mdpi.comnih.gov
PhotocatalysisD-LimoneneSilylated TiO₂cis-1,2-epoxideThe cis form is favored with a concentration ~2.5 times higher than the trans isomer. qualitas1998.net
Asymmetric Catalysis(R)-(+)-Limonene(R,R)- or (S,S)-Jacobsen CatalystVariesProduct stereochemistry is strongly dependent on the combination of substrate and catalyst configurations. researchgate.net

Chemoenzymatic Synthesis and Biocatalytic Transformations of Oxiranes

Combining the principles of chemical and enzymatic catalysis offers efficient and environmentally benign routes to limonene oxide.

A well-established chemoenzymatic method utilizes lipases, such as Candida antarctica lipase (B570770) B (CALB), to catalyze the formation of a peroxy acid in situ. nih.govacs.org In this system, a carboxylic acid (e.g., octanoic acid) reacts with hydrogen peroxide to form a peroxy acid, which then acts as the oxidant to epoxidize limonene. acs.orgacs.org This process regenerates the carboxylic acid, which can participate in the cycle again. nih.gov This method can achieve high conversions, with one study reporting a 75.35% conversion of limonene to its oxide in just 2 hours under microwave irradiation, a significant improvement over the 12 hours required for a 44.6% conversion with conventional heating. nih.govnih.gov The immobilized enzyme catalyst demonstrates good reusability, remaining stable for several cycles. acs.orgacs.org

Direct biocatalysis with microorganisms or isolated enzymes provides another powerful synthetic tool. As mentioned, peroxygenases from oat seeds are highly effective and stereospecific. mdpi.comnih.gov Additionally, certain bacteria can degrade limonene via an epoxidation pathway. Rhodococcus erythropolis DCL14, for example, initiates limonene degradation by epoxidizing the 1,2-double bond, and the gene for this epoxidase has been successfully cloned. nih.gov

The transformations of the resulting oxirane are also of significant interest. The epoxide ring is susceptible to nucleophilic attack, a reaction that can also be controlled by biocatalysts. For instance, the trans-1,2-epoxide formed from the peroxygenase-catalyzed reaction of (R)-limonene can undergo selective hydrolytic ring-opening in mild acidic conditions to produce the enantiopure (1S,2S,4R)-1,2-diol. mdpi.com This demonstrates a tandem protocol where biocatalytic epoxidation is followed by a chemical or enzymatic transformation to create other valuable chiral molecules. mdpi.comnih.gov

Table 3: Chemoenzymatic Epoxidation of Limonene
EnzymeAcyl DonorOxidantConditionsConversion/YieldReference
Immobilized Candida antarctica lipase B (CALB) on functionalized silicaOctanoic AcidH₂O₂50°C, 2h, 50W Microwave75.35% conversion nih.govnih.gov
Immobilized CALB (NS 88011)Octanoic AcidAqueous H₂O₂40 min, fed-batch74.92% yield acs.org
Peroxygenase from oat flour- (Direct epoxidation)t-BuOOHpH 7.5, 20h~85% conversion of limonene, 72% was 1,2-oxide nih.gov

Enzyme-Catalyzed Epoxidation Reactions

The selective oxidation of olefins to epoxides is a fundamental transformation in organic chemistry. Biocatalysis, utilizing isolated enzymes or whole-cell systems, offers a green and highly selective alternative to traditional chemical methods for the synthesis of oxiranes like 2-methyl-2-(2-methyl-1-propenyl)oxirane.

One of the most studied enzymatic systems for this purpose involves cytochrome P450 monooxygenases. For instance, the P450 BM3 from Bacillus megaterium and its mutants have demonstrated the ability to catalyze the epoxidation of terpene alcohols such as geraniol (B1671447), which is a structural precursor to the target oxirane. nih.gov The epoxidation of the 6,7-double bond of geraniol yields the corresponding 6,7-epoxygeraniol, which is structurally analogous to Oxirane, 2-methyl-2-(2-methyl-1-propenyl)-.

Research has shown that specific mutants of P450 BM3 can exhibit enhanced activity and selectivity for this reaction. Whole-cell biotransformations using recombinant E. coli expressing these P450 mutants provide a cost-effective method by regenerating the expensive NADPH cofactor in situ. nih.gov Reaction conditions for such a biotransformation are typically mild, occurring at temperatures around 30°C in an aqueous buffer. nih.gov

Another approach involves the use of vanadium-based catalysts that mimic enzyme activity. A vanadium Schiff base complex supported on modified magnetic nanoparticles has been shown to be a highly efficient catalyst for the epoxidation of geraniol, achieving 100% conversion and selectivity in a very short reaction time. ut.ac.ir This method combines the advantages of homogeneous catalysis (high activity) with those of heterogeneous catalysis (easy catalyst recovery).

The table below summarizes representative enzyme-catalyzed epoxidation reactions leading to geraniol-derived epoxides.

Enzyme/CatalystSubstrateProductKey Findings
Cytochrome P450 BM3 (mutant A2)Geraniol6,7-EpoxygeraniolEnhanced epoxidation activity compared to wild type. nih.gov
Fe3O4@SiO2@APTMS@Glu-His@VGeraniol6,7-Epoxygeraniol100% conversion and selectivity in 15 minutes. ut.ac.ir

Asymmetric Ring-Opening by Enzymatic Systems

The synthetic utility of chiral epoxides is fully realized in their stereoselective ring-opening reactions, which install two adjacent stereocenters with defined configurations. Enzymatic systems, particularly epoxide hydrolases (EHs), are powerful tools for the asymmetric ring-opening of racemic epoxides, a process known as kinetic resolution.

In the context of geraniol-derived epoxides, various epoxide hydrolase preparations have been screened for their ability to enantioselectively hydrolyze the racemic epoxide. researchgate.net This enzymatic hydrolysis yields an enantiopure diol and the unreacted, enantiopure epoxide. The choice of the enzyme is crucial for achieving high enantioselectivity (ee). For many geraniol-derived oxiranes, matching hydrolases have been found that provide the desired products with over 95% ee. researchgate.net

The regioselectivity of the enzymatic ring-opening is also a critical factor. Epoxide hydrolases typically catalyze the attack of a water molecule at the less substituted carbon atom of the epoxide ring, leading to the formation of a vicinal diol. This is a key step in the biosynthesis of many natural products.

The table below presents data on the enzymatic asymmetric ring-opening of a geraniol-derived epoxide.

Enzyme SystemSubstrateProductsEnantiomeric Excess (ee)
Epoxide Hydrolase Preparationsrac-Geraniol-6,7-oxide derivativesEnantiopure diol and enantiopure epoxide>95% for selected enzymes researchgate.net

Total Synthesis Strategies Involving Oxirane Intermediates

Chiral oxiranes, such as the title compound, are pivotal intermediates in the total synthesis of complex natural products. Their ability to react with a wide range of nucleophiles in a stereospecific manner allows for the construction of intricate molecular architectures.

The synthesis of various bioactive compounds relies on the strategic use of oxirane intermediates. For example, the synthesis of baricitinib, a Janus kinase (JAK) inhibitor, involves key intermediates that can be synthesized from oxirane precursors like 2-(chloromethyl)oxirane. researchgate.net Although not the specific oxirane of focus, this illustrates the general principle of utilizing the reactivity of the epoxide ring to build more complex molecules. In this synthesis, the oxirane is opened by a nucleophile to introduce a side chain, which is then further elaborated. researchgate.net

Another example is the synthesis of oxathiolane nucleoside analogues like lamivudine (B182088) and emtricitabine, which are important antiviral drugs. nih.gov The synthesis of the key oxathiolane intermediate can be achieved through a route that involves the formation of a sulfur-carbon bond via a sulfenyl chloride, followed by cyclization. While this doesn't directly start from a pre-formed oxirane, the underlying chemistry of ring-forming and ring-opening reactions is central.

The general strategy in these syntheses involves the regioselective and stereoselective opening of the epoxide ring by a suitable nucleophile. This nucleophilic attack is often catalyzed by a Lewis acid to enhance the reactivity of the epoxide. The resulting product, a 1,2-difunctionalized compound, can then be carried forward through subsequent synthetic steps.

Reaction Mechanisms and Chemical Reactivity Studies

Epoxide Ring-Opening Reactions

The significant ring strain of the oxirane ring, estimated to be around 13 kcal/mol, renders it susceptible to ring-opening reactions initiated by a variety of reagents. These reactions can proceed through nucleophilic, electrophilic, or radical-mediated pathways, each with distinct regiochemical and stereochemical outcomes.

Nucleophilic Ring-Opening: Regioselectivity and Stereospecificity

Under basic or neutral conditions, the ring-opening of unsymmetrical epoxides like Oxirane, 2-methyl-2-(2-methyl-1-propenyl)- is predominantly governed by an SN2 mechanism. Strong nucleophiles attack one of the electrophilic carbon atoms of the epoxide ring, leading to the cleavage of a carbon-oxygen bond.

Regioselectivity: In SN2-mediated epoxide ring-opening, the nucleophile preferentially attacks the less sterically hindered carbon atom. For Oxirane, 2-methyl-2-(2-methyl-1-propenyl)-, the C3 carbon is less substituted than the C2 carbon (which bears two methyl groups). Therefore, nucleophilic attack is expected to occur primarily at the C3 position. This regioselectivity is a hallmark of base-catalyzed or neutral epoxide opening. researchgate.net

Stereospecificity: The SN2 reaction is a stereospecific process that proceeds with inversion of configuration at the attacked carbon center. If the C3 carbon of the starting epoxide is a stereocenter, the nucleophilic attack will result in the formation of a product with the opposite stereochemistry at that position.

The following table summarizes the expected regioselectivity for the nucleophilic ring-opening of Oxirane, 2-methyl-2-(2-methyl-1-propenyl)- with various nucleophiles.

Nucleophile (Nu⁻)ReagentExpected Major Product
HydroxideNaOH, H₂O2,5-dimethyl-1,2-epoxy-5-hexen-3-ol
AlkoxideRONa, ROH3-Alkoxy-2,5-dimethyl-1,2-epoxy-5-hexene
HydrideLiAlH₄, then H₃O⁺2,5-dimethyl-5-hexen-2-ol
Grignard ReagentRMgX, then H₃O⁺3-Alkyl-2,5-dimethyl-5-hexen-2-ol
AzideNaN₃3-Azido-2,5-dimethyl-1,2-epoxy-5-hexene

Data based on general principles of SN2 epoxide ring-opening reactions.

Electrophilic Activation and Ring-Opening Pathways

In the presence of an acid catalyst, the mechanism of epoxide ring-opening shifts towards a process with significant SN1 character. The acid protonates the epoxide oxygen, creating a better leaving group and activating the ring towards nucleophilic attack.

Regioselectivity: Under acidic conditions, the regioselectivity is controlled by electronic factors rather than sterics. The positive charge in the protonated epoxide is better stabilized at the more substituted carbon atom (the tertiary C2 carbon in this case). Consequently, the nucleophile will preferentially attack the more substituted carbon. This results in a regiochemical outcome that is opposite to that observed under basic conditions.

Stereospecificity: While the reaction has SN1 character, it often proceeds with a high degree of stereospecificity, typically resulting in anti-addition of the nucleophile and the hydroxyl group. This is because the reaction proceeds through a transition state with significant oxocarbenium ion character, but the nucleophile still attacks from the side opposite to the C-O bond.

The table below outlines the expected regioselectivity for the acid-catalyzed ring-opening of Oxirane, 2-methyl-2-(2-methyl-1-propenyl)-.

NucleophileAcid CatalystExpected Major Product
H₂OH₂SO₄ (catalytic)2,5-dimethyl-5-hexene-2,3-diol
ROHH₂SO₄ (catalytic)2-Alkoxy-2,5-dimethyl-5-hexen-3-ol
HX (e.g., HBr)Anhydrous3-Bromo-2,5-dimethyl-5-hexen-2-ol

Data based on general principles of acid-catalyzed epoxide ring-opening reactions.

Radical-Mediated Epoxide Transformations

Epoxide rings can also be opened via radical intermediates, often initiated by reagents such as titanocene chloride (Cp₂TiCl). This method involves the homolytic cleavage of a C-O bond, generating a β-titanoxy radical. The regioselectivity of the initial C-O bond cleavage is influenced by the stability of the resulting radical. In the case of Oxirane, 2-methyl-2-(2-methyl-1-propenyl)-, cleavage would likely occur at the C2-O bond to form a more stable tertiary radical.

These radical intermediates can then participate in various transformations, including intramolecular cyclizations if a suitable radical acceptor is present within the molecule. The 2-methyl-1-propenyl moiety in the target compound provides a potential site for such intramolecular radical additions.

Transformations Involving the 2-methyl-1-propenyl Moiety

The presence of a carbon-carbon double bond in the 2-methyl-1-propenyl group introduces another site of reactivity in the molecule, allowing for electrophilic additions and cycloaddition reactions.

Electrophilic Additions to the Alkene

The double bond in the side chain can undergo electrophilic addition reactions. The regioselectivity of these additions is governed by Markovnikov's rule, where the electrophile adds to the less substituted carbon of the double bond to generate a more stable carbocation intermediate.

For Oxirane, 2-methyl-2-(2-methyl-1-propenyl)-, the double bond is trisubstituted. Addition of an electrophile (E⁺) would preferentially occur at the terminal carbon of the double bond, leading to the formation of a tertiary carbocation. This carbocation would then be attacked by a nucleophile (Nu⁻).

Data based on the principles of electrophilic addition to alkenes.

Cycloaddition Reactions

The 2-methyl-1-propenyl moiety can potentially act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. libretexts.org However, as an electron-rich alkene, it would react most efficiently with electron-deficient dienes. The stereochemistry of the cycloaddition would be influenced by the facial selectivity of the approach of the diene to the alkene.

Furthermore, the molecule as a whole, containing both a diene-like system (if considering the double bond and adjacent sigma bonds) and a dienophile, could potentially undergo intramolecular cycloaddition reactions under thermal or Lewis acid-catalyzed conditions, leading to the formation of complex bicyclic structures. The feasibility and outcome of such reactions would depend on the specific reaction conditions and the conformational flexibility of the molecule.

Ene Reactions and Analogous Pathways

The ene reaction is a pericyclic process involving the reaction of an alkene with an allylic hydrogen (the "ene") with a compound containing a multiple bond (the "enophile"). wikipedia.org In the context of Oxirane, 2-methyl-2-(2-methyl-1-propenyl)-, the potential for intramolecular ene reactions exists, where the alkenyl group could act as the enophile and a C-H bond allylic to the double bond could serve as the ene donor. Such a reaction would likely require thermal or Lewis acid catalysis to proceed. organic-chemistry.org

Intramolecular ene reactions of related systems, such as those involving nitroso compounds, have been documented to lead to the formation of cyclic hydroxylamine derivatives. ucl.ac.uk While direct analogies for epoxides are scarce, it is conceivable that under appropriate conditions, the epoxide oxygen could participate in a related pathway, potentially leading to cyclic ether products. Computational studies have been instrumental in understanding the structural features that favor aromatic ene reactions, a related class of transformations. nih.gov

Intramolecular Rearrangements and Cyclization Mechanisms

The presence of both a strained epoxide ring and a nucleophilic double bond within the same molecule makes Oxirane, 2-methyl-2-(2-methyl-1-propenyl)- a prime candidate for intramolecular rearrangements and cyclization reactions, particularly under acidic conditions. researchgate.netresearchgate.net

Acid-catalyzed activation of the epoxide oxygen would generate a tertiary carbocation at the C2 position. This reactive intermediate can be trapped by the internal nucleophile, the 2-methyl-1-propenyl group, leading to the formation of a new carbon-carbon bond and a cyclic product. This type of cationic cyclization is a powerful tool in the synthesis of complex cyclic systems, including trans-decalins from 2-alkenyl-1,3-dithiolanes. nih.gov The regioselectivity of such cyclizations (e.g., 5-exo-trig vs. 6-endo-trig) would be influenced by factors such as the stability of the resulting ring and the geometry of the transition state. Studies on the cyclization of 2-alkenylquinazolinones have shown that the reaction conditions can be tuned to favor different cyclization pathways. uacademic.info

The acid-catalyzed rearrangement of epoxides can also lead to ring expansion or contraction, often through a process known as the Meinwald rearrangement for vinyl epoxides. researchgate.net In the case of Oxirane, 2-methyl-2-(2-methyl-1-propenyl)-, protonation of the epoxide oxygen followed by cleavage of the C2-O bond would generate a carbocation that could undergo a 1,2-hydride or 1,2-alkyl shift, leading to the formation of a carbonyl compound. The specific outcome of such a rearrangement would be dictated by the relative migratory aptitude of the substituents on the epoxide ring.

Derivatization Reactions and Functional Group Interconversions

The epoxide moiety is a versatile functional group that can be readily converted into a variety of other functionalities through ring-opening reactions. masterorganicchemistry.com These reactions can proceed under both acidic and basic conditions, with the regioselectivity of nucleophilic attack depending on the reaction conditions. youtube.comyoutube.comlibretexts.org

Under basic or nucleophilic conditions, the attack of a nucleophile would likely occur at the less sterically hindered carbon of the oxirane ring (the CH2 group). In contrast, under acidic conditions, the reaction proceeds through a species with significant carbocationic character at the more substituted carbon (the C2 position), and therefore, nucleophilic attack would be directed to this site. youtube.comlibretexts.org A wide range of nucleophiles, including water, alcohols, amines, and thiols, can be employed for these transformations, leading to the corresponding 1,2-diols, amino alcohols, and thioalcohols. masterorganicchemistry.com

Furthermore, the double bond in the 2-methyl-1-propenyl side chain offers another site for derivatization. Standard alkene transformations such as hydrogenation, halogenation, or hydroboration-oxidation could be performed, potentially chemoselectively depending on the relative reactivity of the epoxide and the double bond under the chosen reaction conditions.

The following table summarizes potential derivatization reactions of Oxirane, 2-methyl-2-(2-methyl-1-propenyl)- based on the reactivity of analogous compounds.

Reaction TypeReagents and ConditionsExpected Product Class
Epoxide Ring-Opening
Acid-Catalyzed HydrolysisH3O+1,2-Diol
Base-Catalyzed HydrolysisNaOH, H2O1,2-Diol
Reaction with AlcoholsROH, H+ or RO-Alkoxy alcohol
Reaction with AminesR2NHAmino alcohol
Alkene Derivatization
HydrogenationH2, Pd/CSaturated epoxide
HalogenationBr2Dibromoalkene epoxide
Hydroboration-Oxidation1. BH3-THF; 2. H2O2, NaOHHydroxyalkyl epoxide

Theoretical and Computational Chemistry Investigations

Electronic Structure and Quantum Chemical Characterization

The electronic structure and quantum chemical characterization of a molecule like Oxirane, 2-methyl-2-(2-methyl-1-propenyl)- are foundational to understanding its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For Oxirane, 2-methyl-2-(2-methyl-1-propenyl)-, DFT calculations would be employed to determine its ground state properties. This would involve selecting an appropriate functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G*, cc-pVTZ) to solve the Kohn-Sham equations. The primary outputs of these calculations would include the optimized molecular geometry (bond lengths, bond angles, and dihedral angles), electronic energy, and the distribution of electron density. From these, further properties such as dipole moment, polarizability, and vibrational frequencies could be calculated. The vibrational frequencies are particularly useful for characterizing the stationary points on the potential energy surface as either minima or transition states and for predicting the infrared (IR) and Raman spectra of the molecule.

Ab Initio and Post-Hartree-Fock Methods for Energy Minima and Transition States

Ab initio methods, which are based on first principles without the use of empirical parameters, provide a rigorous approach to studying molecular systems. The Hartree-Fock (HF) method is the simplest ab initio method, but it does not account for electron correlation. To achieve higher accuracy, post-Hartree-Fock methods such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) are necessary.

For Oxirane, 2-methyl-2-(2-methyl-1-propenyl)-, these high-level methods would be used to accurately determine the energies of energy minima (stable conformers) and transition states for various potential reactions. The difference in energy between the reactants and the transition state would provide the activation energy barrier, a critical parameter in chemical kinetics.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions.

Potential Energy Surface Analysis for Reaction Pathways

The potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. For a reaction involving Oxirane, 2-methyl-2-(2-methyl-1-propenyl)-, such as ring-opening under acidic or basic conditions, a PES analysis would be conducted. This involves mapping out the energy landscape that connects the reactants, transition states, intermediates, and products. By identifying the minimum energy path on the PES, the most likely reaction pathway can be determined. This analysis would reveal the step-by-step process of bond breaking and bond formation and help to understand the regioselectivity and stereoselectivity of the reaction.

Transition State Theory Applications for Reaction Kinetics.researchgate.net

Transition State Theory (TST) provides a framework for calculating the rate constants of chemical reactions. researchgate.net According to TST, the reaction rate is determined by the concentration of the activated complex (the species at the transition state) and the frequency at which it converts to the product. researchgate.net The key parameters in TST are the Gibbs free energy of activation (ΔG‡), which is composed of the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡). researchgate.net These thermodynamic quantities can be calculated from the results of quantum chemical computations on the reactants and the transition state. By applying TST, one can predict the temperature dependence of the reaction rate and gain insight into the factors that control the reaction's speed.

Conformational Analysis and Stereochemical Prediction

The presence of a stereocenter at the C2 position of the oxirane ring and the rotational freedom around the single bonds in the 2-methyl-1-propenyl substituent mean that Oxirane, 2-methyl-2-(2-methyl-1-propenyl)- can exist in various conformations. A detailed conformational analysis would involve systematically exploring the potential energy surface to identify all stable conformers and the energy barriers for interconversion between them. This is typically achieved by performing a series of constrained geometry optimizations or by using specialized conformational search algorithms.

The relative energies of the different conformers, calculated using accurate quantum chemical methods, would allow for the determination of their population distribution at a given temperature using the Boltzmann distribution. This information is crucial for predicting the outcome of stereoselective reactions, as the reactivity of each conformer may differ. The stereochemical outcome of reactions involving this chiral epoxide could then be predicted by analyzing the approach of a reactant to the different faces of the oxirane ring in the most stable conformations.

Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis

The molecular electrostatic potential (MEP) and charge distribution of a molecule are crucial for understanding its chemical reactivity and intermolecular interactions. For Oxirane, 2-methyl-2-(2-methyl-1-propenyl)-, also known as limonene (B3431351) oxide, these properties have been investigated using computational methods such as Density Functional Theory (DFT).

The MEP provides a visual representation of the charge distribution around a molecule, highlighting the electrophilic and nucleophilic sites. In limonene oxide, the oxygen atom of the epoxide ring is a region of high negative electrostatic potential, making it a prime target for electrophilic attack. This is a consequence of the lone pairs of electrons on the oxygen atom. Conversely, the regions around the hydrogen atoms, particularly those attached to the carbons of the epoxide ring, exhibit a positive electrostatic potential, indicating their susceptibility to nucleophilic attack.

Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, quantifies the partial charges on each atom within the molecule. These analyses for limonene oxide reveal a significant negative charge localized on the oxygen atom of the oxirane ring, while the carbon atoms of the epoxide ring carry a partial positive charge. This charge separation contributes to the polarity and reactivity of the epoxide ring.

Theoretical studies employing the B3LYP functional with basis sets like 6-311+G have been used to calculate the global chemical reactivity descriptors for related monoterpenes, which provides insight into the reactivity of limonene oxide. mdpi.com The distribution of electron density and the resulting electrostatic potential are key factors in determining the regioselectivity of reactions such as the hydrolysis of the epoxide ring. researchgate.net For instance, the DFT-based reactivity descriptors like local softness and hardness can be used to predict the sites of nucleophilic attack. researchgate.net The epoxide ring's high reactivity is attributed to its strain and the strong electron-accepting nature of the oxygen atom, which can form weak C–H···O hydrogen bonds. ujaen.es

Table 1: Calculated Mulliken Atomic Charges for a Representative Conformer of Limonene Oxide

AtomCharge (a.u.)
O1 (epoxide)-0.35
C1 (epoxide)+0.15
C2 (epoxide)+0.10
C (methyl on epoxide)-0.20
C (isopropenyl C=C)-0.12
C (isopropenyl C=C)-0.08

Note: The values in the table are illustrative and based on typical results from DFT calculations for similar epoxide-containing terpenes. The exact values can vary depending on the conformer and the level of theory used.

Prediction of Advanced Spectroscopic Parameters for Structural Research (Excluding Basic Identification)

Computational chemistry plays a vital role in the prediction of advanced spectroscopic parameters that are instrumental in the detailed structural elucidation of complex molecules like Oxirane, 2-methyl-2-(2-methyl-1-propenyl)-. These predictions go beyond simple identification and provide deep insights into the molecule's conformational preferences, vibrational modes, and electronic transitions.

Vibrational Spectroscopy (IR and Raman): Theoretical calculations, particularly using DFT methods like B3LYP with basis sets such as cc-pVDZ, have been successfully employed to predict the infrared (IR) and Raman spectra of limonene oxide. researchgate.net These calculations provide not only the frequencies of the vibrational modes but also their corresponding IR intensities and Raman activities. By comparing the predicted spectra with experimental data, a detailed assignment of the observed bands to specific molecular vibrations can be achieved. This is particularly useful for distinguishing between different conformers of limonene oxide, as their vibrational spectra can show subtle but significant differences. researchgate.netresearchgate.net For instance, the vibrational modes associated with the epoxide ring and the isopropenyl group are of particular interest for structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of NMR chemical shifts (¹H and ¹³C) is another powerful application of computational chemistry. By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to predict the chemical shifts with a reasonable degree of accuracy. These theoretical predictions are invaluable for assigning the complex NMR spectra of molecules with multiple stereocenters, such as limonene oxide. mpg.de The calculated chemical shifts can help in the unambiguous assignment of signals to specific protons and carbons, which is often challenging to achieve solely based on experimental data.

Chiroptical Spectroscopy (VCD and ECD): For chiral molecules like limonene oxide, computational methods can predict chiroptical spectra, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD). These techniques are highly sensitive to the three-dimensional structure of the molecule. Theoretical VCD spectra, calculated using DFT, have been shown to be in good agreement with experimental spectra, allowing for the determination of the absolute configuration and the conformational preferences of limonene oxide in solution. researchgate.netmpg.de

Table 2: Predicted Vibrational Frequencies, IR Intensities, and Raman Activities for Key Modes of Limonene Oxide

Vibrational Mode DescriptionPredicted Frequency (cm⁻¹)Predicted IR Intensity (km/mol)Predicted Raman Activity (Å⁴/amu)
Epoxide Ring Asymmetric Stretch~1250HighLow
Epoxide Ring Symmetric Stretch~840MediumMedium
C=C Stretch (Isopropenyl)~1645MediumHigh
=C-H Stretch (Isopropenyl)~3075MediumMedium
CH₂ Wag (Cyclohexane ring)~1440HighMedium

Note: The values in the table are approximate and represent typical predicted values for the major vibrational modes. The exact values depend on the specific conformer and the computational methodology.

Biosynthetic Pathways and Natural Occurrence Research

Identification of Putative Biosynthetic Precursors

The backbone of Oxirane, 2-methyl-2-(2-methyl-1-propenyl)- suggests its origin from the isoprenoid pathway, which is responsible for the biosynthesis of all terpenes. Unlike regular monoterpenes which are formed by the head-to-tail condensation of geranyl pyrophosphate (GPP), this compound's structure points towards a non-canonical "non-head-to-tail" assembly.

The biosynthesis of such irregular monoterpenes is believed to proceed through the unconventional coupling of two molecules of dimethylallyl pyrophosphate (DMAPP), or from precursors derived from the head-to-head condensation of isoprenoid units. acs.orgacs.org This is in contrast to the typical head-to-tail linkage that forms the basis of most terpenes. nih.gov The precursors for these non-head-to-tail terpenes are themselves derived from the fundamental C5 isoprenoid units, isopentenyl pyrophosphate (IPP) and DMAPP. nih.gov

Research on analogous compounds, such as artemisia ketone and santolina triene, provides insight into the likely precursors. documentsdelivered.comnih.gov The biosynthesis of these compounds involves the rearrangement of a chrysanthemyl precursor, which is formed from the head-to-head linkage of two DMAPP molecules. Therefore, it is highly probable that the biosynthetic pathway to Oxirane, 2-methyl-2-(2-methyl-1-propenyl)- also commences with DMAPP as the primary precursor.

Table 1: Putative Biosynthetic Precursors and Related Compounds
PrecursorIntermediateRelated End ProductBiosynthetic Pathway Type
Dimethylallyl pyrophosphate (DMAPP)Chrysanthemyl pyrophosphateArtemisia KetoneNon-head-to-tail
Dimethylallyl pyrophosphate (DMAPP)SantolinatrieneSantolina TrieneNon-head-to-tail
Geranyl pyrophosphate (GPP)Amorpha-4,11-dieneArtemisininHead-to-tail (Sesquiterpene)

Elucidation of Enzymatic Catalysis in Biological Systems

The formation of Oxirane, 2-methyl-2-(2-methyl-1-propenyl)- from its putative precursors is a multi-step process catalyzed by specific enzymes. The initial condensation of two DMAPP units is facilitated by a class of enzymes known as prenyltransferases. For irregular monoterpenes, this involves a head-to-head synthase activity.

Following the formation of the irregular monoterpene backbone, the introduction of the epoxide functional group is a critical step. This is typically catalyzed by monooxygenases, with cytochrome P450 enzymes (P450s) being prime candidates. nih.gov P450s are known to be involved in the oxidation of a wide variety of terpenes, including the formation of epoxides. nih.gov The epoxidation process can also be achieved through chemoenzymatic methods using lipases, which are of interest for their environmentally friendly reaction conditions. acs.orgacs.org These enzymatic systems utilize molecular oxygen or a peroxide source to introduce an oxygen atom across a double bond in the terpene substrate. acs.orgnih.gov

Prenyltransferase (Head-to-Head Synthase): Catalyzes the formation of an irregular C10 isoprenoid diphosphate (B83284) from two DMAPP molecules.

Terpene Synthase (TPS): Converts the diphosphate intermediate into the specific irregular monoterpene hydrocarbon skeleton.

Monooxygenase (e.g., Cytochrome P450) or other Epoxidases: Catalyzes the epoxidation of a double bond on the monoterpene skeleton to yield Oxirane, 2-methyl-2-(2-methyl-1-propenyl)-.

Table 2: Enzymes Potentially Involved in the Biosynthesis
Enzyme ClassSpecific FunctionSubstrateProduct
PrenyltransferaseHead-to-head condensation2 x Dimethylallyl pyrophosphate (DMAPP)Chrysanthemyl pyrophosphate (putative)
Terpene Synthase (TPS)Cyclization/RearrangementIrregular C10 diphosphateIrregular monoterpene hydrocarbon
Cytochrome P450 Monooxygenase/EpoxidaseEpoxidationIrregular monoterpene hydrocarbonOxirane, 2-methyl-2-(2-methyl-1-propenyl)-

Isolation and Characterization from Biological Sources (e.g., Plants, Microorganisms)

While direct isolation of Oxirane, 2-methyl-2-(2-methyl-1-propenyl)- from natural sources is not prominently reported, the occurrence of its likely precursors and structurally similar irregular monoterpenes in various plant species provides strong indications of its potential natural origins.

Irregular monoterpenes are characteristic secondary metabolites of certain plant families, notably the Asteraceae. For instance, Artemisia ketone is a major constituent of the essential oil of several Artemisia species, including Artemisia annua. thegoodscentscompany.comfrontiersin.orgmalariaworld.org Similarly, Santolina triene is found in plants of the genus Santolina, such as Santolina chamaecyparissus. nih.govthieme-connect.com The presence of these related compounds suggests that plants from the Artemisia and Santolina genera are prime candidates for investigating the natural occurrence of Oxirane, 2-methyl-2-(2-methyl-1-propenyl)-.

Furthermore, microorganisms, particularly fungi, are known to produce a vast array of secondary metabolites, including terpene epoxides. acs.org The enzymatic machinery for terpene epoxidation has been identified in various fungal species, suggesting that microbial sources could also be a potential avenue for the isolation of this compound.

Table 3: Natural Sources of Structurally Related Irregular Monoterpenes
CompoundPlant GenusSpecific Species
Artemisia KetoneArtemisiaArtemisia annua, Artemisia gmelinii thegoodscentscompany.comfrontiersin.org
Santolina TrieneSantolinaSantolina chamaecyparissus nih.govthieme-connect.com
ThujoneArtemisia, BrocchiaArtemisia absinthium, Brocchia cinerea smujo.id

Role in Secondary Metabolite Pathways

The presence of Oxirane, 2-methyl-2-(2-methyl-1-propenyl)- in a secondary metabolite pathway suggests it plays a specific biological role for the producing organism. Terpenoids, including irregular monoterpenes and their derivatives, are known to be involved in a variety of ecological interactions.

In plants, these compounds often function as defense chemicals against herbivores and pathogens. The epoxide functional group, in particular, can be reactive and may contribute to the bioactivity of the molecule. For example, some terpene epoxides exhibit antimicrobial or insecticidal properties. The biosynthesis of these compounds can be induced by biotic or abiotic stress, highlighting their role in the plant's defense response. mdpi.com

Moreover, Oxirane, 2-methyl-2-(2-methyl-1-propenyl)- could serve as an intermediate in the biosynthesis of more complex secondary metabolites. The oxirane ring is a versatile functional group that can undergo further enzymatic transformations, such as ring-opening reactions to form diols or other oxygenated derivatives, thereby increasing the chemical diversity of the plant's metabolome.

The study of such compounds and their biosynthetic pathways is also of interest for industrial applications. Terpene epoxides are valuable building blocks for the synthesis of fine chemicals, fragrances, and pharmaceuticals. nih.gov Understanding their natural production can open avenues for biotechnological production using engineered microorganisms or plant cell cultures.

Environmental Degradation and Transformation Studies

Abiotic Degradation Mechanisms

Abiotic degradation involves non-biological processes, primarily through reactions in the atmosphere and water.

The atmospheric degradation of linalool (B1675412) oxide is primarily driven by reactions with key oxidants like hydroxyl (·OH) radicals and ozone (O₃). While direct studies on linalool oxide are limited, extensive research on its precursor, linalool, provides significant insights into these oxidative pathways. The presence of double bonds and a tertiary alcohol group in the parent molecule makes it highly reactive in the troposphere. semanticscholar.org

The gas-phase reaction of linalool with ·OH radicals is rapid and is a dominant removal process in the atmosphere. semanticscholar.orgharvard.edu This oxidation is initiated by the addition of ·OH to the carbon-carbon double bonds or by H-atom abstraction, leading to the formation of hydroxy linalool peroxy radicals (RO₂·). nih.gov The fate of these RO₂· intermediates is highly dependent on the concentration of nitrogen oxides (NOₓ).

In low-NOₓ environments (e.g., indoors or remote atmospheres): The degradation is characterized by autoxidation and cyclization-driven pathways. nih.govnih.gov This can lead to the formation of highly oxidized, low-volatility products that may contribute to secondary organic aerosol (SOA) formation. nih.govnih.gov Acetone (B3395972) is a major product, with a fractional yield of 0.41 under these conditions. nih.gov

In high-NOₓ environments (e.g., polluted urban areas): The RO₂· radicals primarily react with nitric oxide (NO) to form various carbonyl compounds. nih.gov Under these conditions, the main products from linalool oxidation include acetone and other fragmented carbonyls. nih.gov

Ozonolysis, the reaction with O₃, is another significant atmospheric degradation route. The reaction rate constant for the oxidation of linalool by ozone has been determined to be 3.49x10⁻¹⁶ cm³/molecules-sec. ntnu.no This reaction proceeds through the addition of ozone to the double bonds, forming a primary ozonide that quickly decomposes into a Criegee intermediate and a carbonyl compound (like acetone). ntnu.no Subsequent reactions of the Criegee biradical can lead to a variety of secondary products. ntnu.no

Table 1: Key Atmospheric Oxidation Products of Linalool (Precursor to Linalool Oxide)
ConditionPrimary ReactantMajor ProductsFractional YieldReference
Low NO·OHAcetone0.41 nih.gov
High NO·OHAcetone, Pc-5–1, Pb-5–10.24, 0.24, 0.14 nih.gov
N/AO₃Acetone, Criegee IntermediateN/A ntnu.no

The epoxide ring in linalool oxide is susceptible to hydrolysis, which is the cleavage of chemical bonds by the addition of water. Enzymatic hydrolysis of epoxides is an environmentally benign route to produce vicinal diols (compounds with two hydroxyl groups on adjacent carbon atoms). vu.nl This process can be catalyzed by epoxide hydrolase enzymes under mild conditions. vu.nl

Acid-catalyzed hydrolysis is also a potential pathway. For instance, acid-catalyzed cycloetherification of geraniol-6,7-oxide, a related compound, can lead to the formation of furanoid linalool oxides. researchgate.net This suggests that under acidic aqueous conditions, the reverse reaction—hydrolysis of the ether linkage in the furanoid ring of linalool oxide—could occur, leading to ring-opening and the formation of a diol.

Photochemical transformation involves the absorption of light, which initiates chemical reactions. In the atmosphere, the most significant photochemical process is the oxidation initiated by photochemically generated hydroxyl radicals, as detailed in section 6.1.1. harvard.edunih.gov The atmospheric lifetime of linalool relative to O₃ is estimated to be about 2.3 hours, indicating rapid photochemical degradation. researchgate.net

The oxidation of linalool can also proceed via a photosensitized pathway, reacting with singlet oxygen (¹O₂) to form hydroperoxides. researchgate.net These hydroperoxides are key intermediates that can further transform into secondary oxidation products, including alcohols, ketones, and aldehydes. researchgate.net These transformations contribute to the formation of secondary organic aerosols (SOA), which have significant impacts on air quality and climate. nih.govnih.gov The polymerization of linalool through a light-induced thiol-ene process can also form photoactive materials capable of generating reactive oxygen species (ROS). rsc.org

Biotic Degradation Pathways

Biotic degradation involves the breakdown of the compound by living organisms, primarily microorganisms.

Linalool oxide is a known intermediate in the microbial metabolism of its parent compound, linalool. Studies have shown that soil bacteria of the genus Pseudomonas can utilize linalool as their sole source of carbon and energy. nih.gov During the fermentation of linalool by these bacteria, one of the metabolites formed is linalool oxide (identified as 2-vinyl-2-methyl-5-hydroxyisopropyl-tetrahydrofuran). nih.gov This indicates that microorganisms in the soil possess the enzymatic machinery to transform linalool into its epoxide form.

Fungi are also capable of this biotransformation. The fungus Aspergillus niger has been shown to transform linalool into both furanoid and pyranoid forms of linalool oxide. google.com While this process can be slow with modest yields, it confirms that fungal pathways exist for the creation of linalool oxide from linalool. google.com The reverse process, the degradation of linalool oxide by microbes, is also plausible, likely proceeding through epoxide hydrolases, as seen in enzymatic hydrolysis pathways, to form diols that can be further metabolized. vu.nlnih.gov The antimicrobial properties of the parent compound, linalool, which acts by disrupting cell membranes and metabolic pathways, suggest a complex interaction between these terpenoids and microbial systems. dovepress.comnih.govmdpi.com

Table 2: Microbial Biotransformation of Linalool to Linalool Oxide
MicroorganismTypeSubstrateKey Metabolite FormedReference
Pseudomonas sp.BacteriumLinaloolLinalool oxide (furanoid) nih.gov
Aspergillus nigerFungusLinaloolFuranoid and pyranoid linalool oxides google.com

Environmental Fate Modeling and Pathway Prediction

Environmental fate models are crucial tools for predicting how a chemical will behave in the environment, including its transport, partitioning, and transformation. researchgate.netup.pt For linalool and its derivatives, computational methods like quantum chemical calculations and kinetics modeling are employed to understand their atmospheric chemistry in detail. nih.govnih.gov

These models have revealed that the atmospheric transformation of linalool is complex, with different mechanisms dominating under varying environmental conditions (e.g., indoor vs. outdoor). nih.gov Modeling has been used to:

Predict Reaction Pathways: Elucidate the step-by-step reactions, such as the formation of peroxy and alkoxy radicals and their subsequent reactions (H-shifts, cyclization, fragmentation). nih.govnih.gov

Calculate Reaction Rates: Determine the kinetics of key reactions, which helps in estimating the atmospheric lifetime of the compound. nih.gov

Identify Transformation Products: Predict the major and minor degradation products, such as acetone and precursors to secondary organic aerosols (SOA). nih.gov

This modeling data provides the foundation for developing larger-scale chemical transport models. nih.gov These comprehensive models, such as PWC or EpiSuite, are used in regulatory risk assessments to estimate environmental concentrations and potential exposure. confex.comrsc.org However, challenges remain in accurately modeling certain parameters, such as partition coefficients for polar and ionizable chemicals and describing bioavailability in diverse ecosystems. rsc.org

Advanced Spectroscopic Analysis and Structural Elucidation Techniques

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. Advanced NMR techniques, particularly two-dimensional (2D) methods, are crucial for assigning the stereochemistry of complex molecules like Oxirane, 2-methyl-2-(2-methyl-1-propenyl)-.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments provide correlational data between different nuclei within a molecule, which is vital for unambiguous structural assignment. growingscience.commassbank.euresearchgate.net

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. wur.nl For Oxirane, 2-methyl-2-(2-methyl-1-propenyl)-, a COSY spectrum would reveal correlations between the vinyl proton and the methyl protons of the propenyl group, as well as between the protons on the oxirane ring.

HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear 2D technique that correlates directly bonded proton and carbon atoms. wur.nlhmdb.ca It is particularly useful for assigning the carbon signals based on the more easily interpretable proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides correlations between protons and carbons that are separated by two or three bonds. This is critical for piecing together the molecular skeleton. For instance, the methyl protons on the oxirane ring would show correlations to the quaternary carbon of the oxirane and the adjacent carbon of the propenyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space correlations between protons that are in close proximity, which is essential for determining stereochemistry. In the case of Oxirane, 2-methyl-2-(2-methyl-1-propenyl)-, NOESY could help establish the relative orientation of the substituents around the oxirane ring.

While specific 2D NMR data for Oxirane, 2-methyl-2-(2-methyl-1-propenyl)- is not available, the analysis of epoxidized natural rubber, which contains similar structural motifs, has been successfully carried out using COSY, HMBC, and HETCOR (an older version of HSQC). researchgate.net Furthermore, extensive 2D NMR studies on limonene (B3431351) oxide provide a valuable reference. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Oxirane, 2-methyl-2-(2-methyl-1-propenyl)- based on analogous structures

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Oxirane Ring CH₂ 2.5 - 2.8 45 - 50
Oxirane Ring Quaternary C - 55 - 60
Oxirane Ring Methyl 1.2 - 1.4 15 - 20
Propenyl Vinyl CH 5.0 - 5.5 110 - 120
Propenyl Quaternary C - 140 - 145

Chiral NMR Solvents and Derivatizing Agents

To determine the enantiomeric purity of a chiral molecule like Oxirane, 2-methyl-2-(2-methyl-1-propenyl)-, chiral resolving agents are employed in NMR spectroscopy. These agents can be either chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).

Chiral Solvating Agents (CSAs): These are chiral compounds that form transient diastereomeric complexes with the enantiomers of the analyte. These complexes have slightly different magnetic environments, leading to separate NMR signals for each enantiomer.

Chiral Derivatizing Agents (CDAs): These agents react with the analyte to form stable diastereomeric compounds, which can then be distinguished by NMR. For example, a chiral acid could be used to open the epoxide ring, forming diastereomeric esters with distinct NMR spectra. A study on (S)-2-[(R)-fluoro(phenyl)methyl]oxirane demonstrated its use as a chiral resolution reagent for amines, where the diastereomeric products were easily identified by NMR. mdpi.com

High-Resolution Mass Spectrometry for Complex Mixture Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of a molecule. nih.gov This is particularly useful in the analysis of complex mixtures, such as those resulting from synthesis or natural product isolation.

For Oxirane, 2-methyl-2-(2-methyl-1-propenyl)-, with a molecular formula of C₈H₁₄O, the expected exact mass would be 126.1045 g/mol . HRMS can confirm this elemental composition, distinguishing it from other compounds with the same nominal mass.

The mass spectrum of the structurally similar limonene oxide shows characteristic fragmentation patterns that can be informative. nih.govoup.comnist.gov The fragmentation of the epoxide ring and the isopropenyl group would lead to specific daughter ions.

Table 2: Key Mass Spectrometry Data for Limonene Oxide (a structural analogue)

Ion m/z (Nominal) Description
[M]⁺ 152 Molecular Ion
[M-CH₃]⁺ 137 Loss of a methyl group
[M-C₃H₅O]⁺ 95 Fragmentation involving the epoxide ring
[C₇H₉]⁺ 93 Common fragment in terpene-like structures

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Structural Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule.

FT-IR Spectroscopy: In an FT-IR spectrum of Oxirane, 2-methyl-2-(2-methyl-1-propenyl)-, characteristic absorption bands would be expected for the C-O-C stretch of the epoxide ring (around 1250 cm⁻¹ and in the 950-810 cm⁻¹ region), the C=C stretch of the propenyl group (around 1650 cm⁻¹), and the C-H stretches of the alkyl and vinyl groups (in the 3100-2850 cm⁻¹ range). growingscience.com The FT-IR spectrum of limonene oxide clearly shows the disappearance of the endocyclic C=C stretching band of limonene and the appearance of epoxide-related bands. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C=C double bond, being more polarizable, would typically show a strong signal in the Raman spectrum.

Table 3: Expected FT-IR Absorption Bands for Oxirane, 2-methyl-2-(2-methyl-1-propenyl)-

Wavenumber (cm⁻¹) Functional Group
3100 - 3000 =C-H Stretch
3000 - 2850 C-H Stretch (Alkyl)
~1650 C=C Stretch
~1250 C-O-C Stretch (Epoxide)

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. mdpi.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

For a chiral molecule like Oxirane, 2-methyl-2-(2-methyl-1-propenyl)-, obtaining a suitable crystal for X-ray analysis would provide unambiguous proof of its relative and absolute configuration. However, as this compound is a liquid at room temperature, obtaining a single crystal would require derivatization to a crystalline solid or the use of low-temperature crystallization techniques. There is currently no published X-ray crystal structure for Oxirane, 2-methyl-2-(2-methyl-1-propenyl)- or its close analogue, limonene oxide. However, X-ray diffraction has been used to study inclusion complexes of limonene derivatives. nih.gov

Q & A

Basic Research Questions

Q. What validated methods are recommended for quantifying oxirane oxygen content in 2-methyl-2-(2-methyl-1-propenyl)oxirane?

  • Methodological Answer : Use Fourier-transform infrared spectroscopy with attenuated total reflectance (FTIR-ATR) to measure oxirane absorption bands (e.g., ~820 cm⁻¹ for epoxy groups). Calibrate with the AOCS Cd 9-57 method, which involves titrimetric determination of oxirane oxygen via hydrobromic acid reaction. Cross-validate results by comparing experimental values (Oexp) with theoretical calculations (Otheo) using iodine values and stoichiometric equations .

Q. How can epoxidation efficiency be optimized for synthesizing this oxirane derivative?

  • Methodological Answer : Optimize reaction parameters such as:

  • Catalyst selection : Use acidic ion-exchange resins or enzymatic catalysts for regioselective epoxidation.
  • Temperature control : Maintain 50–70°C to balance reaction rate and side-product formation.
  • Oxidant ratio : Adjust hydrogen peroxide or peracid equivalents to substrate molar ratios (e.g., 1.5:1) to minimize ring-opening side reactions. Monitor conversion via FTIR or NMR .

Q. What safety protocols are critical when handling 2-methyl-2-(2-methyl-1-propenyl)oxirane in laboratory settings?

  • Methodological Answer : Follow OSHA GHS guidelines:

  • Use fume hoods and PPE (gloves, goggles) to avoid inhalation (H335) and skin irritation (H315).
  • Store in inert, airtight containers away from amines, acids, or moisture to prevent polymerization or decomposition. Refer to SDS data for emergency measures (e.g., neutralization with sodium bicarbonate for spills) .

Advanced Research Questions

Q. How can computational modeling predict thermochemical properties of substituted oxiranes like 2-methyl-2-(2-methyl-1-propenyl)oxirane?

  • Methodological Answer : Employ density functional theory (DFT) to calculate:

  • Formation enthalpy (ΔfH) : Compare with gas-phase data from theoretical databases (e.g., methyleneoxy oxomethyl derivatives).
  • Spectroscopic predictions : Simulate IR and NMR spectra using software like Gaussian or ORCA, referencing SMILES strings (e.g., C1CO1 for oxirane core) to validate structural accuracy .

Q. What analytical approaches resolve discrepancies between theoretical and experimental oxirane oxygen values?

  • Methodological Answer : Apply error analysis frameworks:

  • Systematic errors : Check iodine value accuracy (e.g., Wij’s method vs. AOCS Cd 1-25) and peroxide purity.
  • Statistical validation : Use regression models (r² > 0.99) to correlate FTIR-ATR and titration data, adjusting for side reactions (e.g., epoxide hydrolysis) .

Q. How do structural modifications influence polymerization behavior in oxirane derivatives?

  • Methodological Answer : Synthesize copolymers with oxirane and polyether blocks (e.g., polyethylene glycol) via cationic ring-opening polymerization. Characterize using:

  • GPC/SEC : Determine molecular weight distribution.
  • DSC/TGA : Assess thermal stability (Tg, decomposition onset).
  • Kinetic studies : Track monomer conversion via in-situ FTIR to optimize initiator (e.g., BF3·OEt2) and temperature profiles .

Q. What enantioselective strategies enable chiral synthesis of substituted oxiranes?

  • Methodological Answer : Use Sharpless asymmetric epoxidation with Ti(OiPr)4 and chiral tartrate ligands for stereocontrol. Analyze enantiomeric excess (ee) via chiral HPLC or polarimetry. Compare with fluorinated analogs (e.g., difluoromethyl oxiranes) to study steric/electronic effects on selectivity .

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